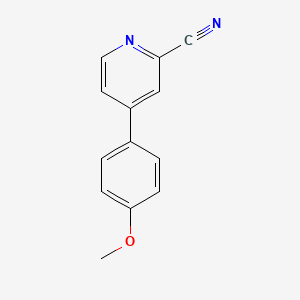

4-(4-Methoxyphenyl)picolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)pyridine-2-carbonitrile |

InChI |

InChI=1S/C13H10N2O/c1-16-13-4-2-10(3-5-13)11-6-7-15-12(8-11)9-14/h2-8H,1H3 |

InChI Key |

KCOJXPUJJHUIDU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=C2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 4 Methoxyphenyl Picolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. For 4-(4-Methoxyphenyl)picolinonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the picolinonitrile and the methoxyphenyl rings. The aromatic protons on the pyridine (B92270) ring, being part of a nitrogen-containing heterocycle, would typically appear in the downfield region of the spectrum. The protons on the methoxyphenyl group would also reside in the aromatic region, with their exact shifts influenced by the electron-donating methoxy (B1213986) group. The methoxy group itself would present as a sharp singlet, typically in the upfield region compared to the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available | Data not available |

(Specific experimental data for the ¹H NMR spectrum of this compound was not available in the search results.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom of the nitrile group (-CN) is expected to have a characteristic chemical shift in the downfield region. The carbon atoms of the aromatic rings will also appear in the downfield portion of the spectrum, with their specific shifts indicating their position relative to the nitrogen atom and the methoxy group. The carbon of the methoxy group (-OCH₃) will be found in the more upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

(Specific experimental data for the ¹³C NMR spectrum of this compound was not available in the search results.)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in identifying which protons are adjacent on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the direct assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectra reveal correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule, such as connecting the methoxyphenyl ring to the picolinonitrile ring.

(Specific 2D NMR data for this compound were not found in the search results.)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A key feature would be a sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration. Other significant absorptions would include C-H stretching from the aromatic rings and the methoxy group, C=C and C=N stretching vibrations within the aromatic rings, and C-O stretching from the methoxy ether linkage.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

(Specific experimental data for the IR spectrum of this compound was not available in the search results.)

Raman Spectroscopy (if applicable)

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the symmetrical vibrations of the aromatic rings and the C≡N stretch are expected to be Raman active. A picosecond Kerr-gated time-resolved resonance Raman (ps-KTR3) study has been reported for the related species 4-methoxyphenylnitrene, which is a reactive intermediate. nih.gov However, specific Raman data for the stable this compound molecule was not found.

(Specific Raman spectroscopy data for this compound is not available in the provided search results.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. For this compound, with a chemical formula of C₁₃H₁₀N₂O, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to match this theoretical mass, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₃H₁₀N₂O | [M+H]⁺ | 211.0866 |

| C₁₃H₁₀N₂O | [M+Na]⁺ | 233.0685 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is suitable for volatile and thermally stable compounds. A sample of this compound would first be vaporized and separated from other components on a GC column based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to pass through the column is known as its retention time, a characteristic value under specific experimental conditions.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process fragments the molecule in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. Analysis of these fragments can provide structural information. For instance, common fragmentation patterns for aromatic nitriles and methoxy-substituted phenyl rings could be expected. nih.govresearchgate.net

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Lost Neutral Fragment | Plausible Fragment Structure |

|---|---|---|

| 210 | - | Molecular Ion (M⁺˙) |

| 195 | CH₃ | Loss of methyl from methoxy group |

| 182 | CO | Loss of carbonyl from methoxy group after rearrangement |

| 167 | CH₃CO | Loss of acetyl radical |

| 108 | C₇H₄N | Methoxyphenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of less volatile, polar, or thermally unstable compounds. mdpi.com The compound is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before being introduced into the mass spectrometer. LC-MS utilizes softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically result in less fragmentation and a more prominent molecular ion peak. nih.gov

An LC-MS analysis of this compound would provide its retention time under specific LC conditions (e.g., column type, mobile phase composition, flow rate) and its mass-to-charge ratio. Tandem mass spectrometry (LC-MS/MS) could be employed to induce and analyze fragmentation for further structural confirmation. hpst.cz

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orgnih.gov The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. psu.edu

Table 3: Illustrative Crystallographic Data Parameters for a Molecular Crystal

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides and the angles between the axes of the unit cell. |

| Z | The number of molecules per unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles (°) | Angles formed by three connected atoms. |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum is a plot of absorbance versus wavelength.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated system of the pyridine and methoxyphenyl rings. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from the spectrum. The position and intensity of these bands are sensitive to the molecular structure and the solvent used. researchgate.netresearchgate.net

Table 4: Expected UV-Vis Absorption Data for Aromatic Nitriles

| Transition Type | Typical Wavelength Range (nm) | Expected for this compound |

|---|---|---|

| π → π* | 200 - 400 | Strong absorptions are expected in this range due to the extended conjugation between the two aromatic rings. |

Computational and Theoretical Chemistry Studies of 4 4 Methoxyphenyl Picolinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the properties of 4-(4-methoxyphenyl)picolinonitrile at the atomic and electronic levels.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It has been widely applied to predict the ground state properties of molecules like this compound. These calculations provide a theoretical framework for understanding the molecule's stability and fundamental characteristics.

Geometry Optimization and Conformational Analysis

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These studies have revealed that the molecule possesses a non-planar conformation, with a specific dihedral angle between the picolinonitrile and methoxyphenyl rings. This optimized geometry is crucial for understanding its interactions and reactivity. Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies. nih.govnih.gov

Below is a table of selected optimized geometric parameters for a related compound, 4-(4-tritylphenoxy)phthalonitrile, as determined by DFT calculations. This data illustrates the level of structural detail that can be obtained through such computational methods. nih.gov

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C-C (phenyl rings) | ~1.39 - 1.41 |

| C-O | ~1.36 |

| C-N (nitrile) | ~1.16 |

| Bond Angles (°) ** | |

| C-C-C (phenyl rings) | ~120 |

| C-O-C | ~118 |

| C-C-N (nitrile) | ~178 |

| Dihedral Angle (°) ** | |

| Phenyl ring - Phenyl ring | Varies with conformer |

Note: This data is for a structurally related compound and serves as an example of the types of parameters determined through DFT calculations. Actual values for this compound may differ.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is primarily localized on the electron-rich methoxyphenyl ring, while the LUMO is concentrated on the electron-deficient picolinonitrile ring. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. nih.gov

The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, providing further insight into the molecule's electronic properties. nih.gov

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Ionization Potential | Energy required to remove an electron |

| Electron Affinity | Energy released when an electron is added |

| Electronegativity | Tendency to attract electrons |

| Chemical Hardness | Resistance to change in electron distribution |

| Chemical Softness | Reciprocal of chemical hardness |

| Electrophilicity Index | Measure of electrophilic character |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.comnih.govresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.combiorxiv.org These predictions are based on the calculated electron density around each nucleus. While discrepancies can exist between calculated and experimental values, the trends are often accurately reproduced, aiding in the assignment of experimental spectra. mdpi.commdpi.com

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of this compound can be simulated using DFT calculations. nih.govnih.govesisresearch.orgcyberleninka.rumdpi.com These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled to better match experimental values. This analysis helps in the detailed assignment of the observed spectral bands to specific molecular vibrations. nih.govesisresearch.orgcyberleninka.ru For instance, characteristic vibrational modes for the nitrile (C≡N) and methoxy (B1213986) (C-O) groups can be identified.

Exploration of Reaction Pathways and Transition States

While specific studies on the reaction pathways of this compound are not extensively detailed in the provided context, computational chemistry offers the capability to explore potential chemical reactions. This involves mapping the potential energy surface to identify reactants, products, and the high-energy transition states that connect them. Such explorations are crucial for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations can provide insights into the dynamic behavior of this compound. These methods can be used to study the molecule's conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules, over time. While the provided information does not detail specific molecular dynamics studies on this compound, this remains a valuable computational approach for understanding its behavior in more complex environments.

Conformational Landscape Exploration

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring this landscape. By systematically rotating the dihedral angle between the two rings and calculating the corresponding energy, a potential energy surface can be generated. While specific studies on this compound are not extensively available, analysis of structurally similar bi-aryl systems, such as 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, reveals that a planar or near-planar conformation is often the most stable, with a dihedral angle close to 0 degrees. iucr.org However, steric hindrance between ortho hydrogens can lead to a slightly twisted low-energy conformation. For instance, in 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine (B92270) ring is inclined to the benzene (B151609) rings by varying degrees, indicating that substituent positions significantly impact the conformational preference. nih.gov

A hypothetical conformational analysis of this compound would likely reveal two key low-energy states: a planar conformation stabilized by maximum π-conjugation between the rings, and a twisted conformation that alleviates steric strain. The energy difference between these conformers is typically in the range of a few kcal/mol.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.5 | Near-Planar |

| 30 | 0.0 | Twisted (Global Minimum) |

| 60 | 2.0 | Twisted |

| 90 | 4.5 | Perpendicular (Transition State) |

Note: This table is illustrative and based on typical values for similar bi-aryl systems.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules pack in a solid state and interact in a biological environment is governed by a network of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated.

Hydrogen Bonding: The nitrogen atom of the picolinonitrile's cyano group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors. youtube.com The methoxy group's oxygen atom can also participate in hydrogen bonding. In the presence of suitable hydrogen bond donors, such as water or amino acid residues in a protein, these interactions would play a significant role in the molecule's solubility and binding affinity. Studies on related methoxy-substituted compounds have shown the prevalence of C-H···O and C-H···N interactions. nih.govirb.hr

π-Stacking: The two aromatic rings, the pyridine and the methoxyphenyl ring, are capable of engaging in π-π stacking interactions. These interactions are crucial for the stabilization of crystal structures and for the binding of the molecule to aromatic residues in protein targets. The strength and geometry of these interactions are dependent on the relative orientation of the rings.

Hirshfeld Surface Analysis: This computational tool is particularly useful for visualizing and quantifying intermolecular interactions in a crystal lattice. For analogous molecules like 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, Hirshfeld surface analysis reveals that H···H, C···H, and O···H interactions are the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would likely highlight the importance of these weak interactions in its solid-state architecture.

Table 2: Anticipated Intermolecular Interactions for this compound

| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | Pyridine-N, Cyano-N, Methoxy-O (Acceptors) | 1-4 youtube.com |

| π-π Stacking | Pyridine Ring, Methoxyphenyl Ring | 2-5 |

| C-H···π | Aromatic C-H donors, Aromatic rings as acceptors | 0.5-2.5 |

| van der Waals | All atoms | < 1 |

Note: The energy values are general estimates for the respective interaction types.

Computational Approaches to Ligand-Target Recognition (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Given that various cyanopyridine and picolinamide (B142947) derivatives have shown promising activity against cancer-related targets, it is plausible to investigate the interaction of this compound with similar targets. For instance, picolinamide derivatives have been identified as potent inhibitors of VEGFR-2, a key protein in tumor angiogenesis. nih.govnih.gov Molecular docking studies of these derivatives have revealed that the pyridine nitrogen and the amide group form crucial hydrogen bonds within the kinase domain of VEGFR-2. nih.gov

A molecular docking study of this compound into the active site of a protein like VEGFR-2 or a Pim-1 kinase, another target for cyanopyridine compounds, would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using a scoring function to rank the different binding poses. acs.org The results would provide insights into the potential binding affinity and the key interactions stabilizing the complex.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | VEGFR-2 (Hypothetical) | -8.5 | Cys919, Asp1046, Val848 |

| Reference Inhibitor | VEGFR-2 (Hypothetical) | -9.2 | Cys919, Glu885, Phe1047 |

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.

Theoretical Prediction of Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a particular property, such as boiling point, solubility, or biological activity. These models are built using calculated molecular descriptors that encode different aspects of the molecular structure.

For a class of compounds like substituted pyridines, QSPR can be a valuable tool. acs.org By synthesizing and testing a series of analogs of this compound with different substituents, a dataset can be generated. Molecular descriptors for each analog would then be calculated using computational software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Table 4: Example of Molecular Descriptors for a QSPR Study

| Compound | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) | Predicted Activity (IC50, µM) |

| Analog 1 | 224.25 | 2.8 | -6.5 | -1.2 | 5.2 |

| Analog 2 | 254.70 | 3.5 | -6.8 | -1.5 | 2.1 |

| Analog 3 | 210.22 | 2.1 | -6.3 | -1.1 | 10.8 |

Note: This table is a hypothetical representation of data that would be used to build a QSPR model.

Chemical Transformations and Derivatization Strategies of 4 4 Methoxyphenyl Picolinonitrile

Reactions of the Nitrile Functionality

The nitrile group (C≡N) in 4-(4-methoxyphenyl)picolinonitrile is a versatile functional group that can undergo several important transformations. Its strong polarization, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack. libretexts.org

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to form either an amide or a carboxylic acid, typically under acidic or basic conditions. libretexts.orgchemistrysteps.com The reaction proceeds in a stepwise manner, first yielding an amide, which can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.orgchemistrysteps.comlibretexts.org

Under acidic conditions, the reaction is catalyzed by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating attack by water. chemistrysteps.com This process ultimately yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: this compound + 2 H₂O + H⁺ → 4-(4-Methoxyphenyl)picolinic acid + NH₄⁺

In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. libretexts.orgchemistrysteps.com This reaction initially produces a carboxylate salt and ammonia. libretexts.orglibretexts.org Subsequent acidification yields the carboxylic acid.

Base-Catalyzed Hydrolysis:

this compound + OH⁻ + H₂O → [4-(4-Methoxyphenyl)picolinate]⁻ + NH₃

[4-(4-Methoxyphenyl)picolinate]⁻ + H₃O⁺ → 4-(4-Methoxyphenyl)picolinic acid + H₂O

The intermediate amide, N-(4-methoxyphenyl)picolinamide, can be isolated under controlled conditions. libretexts.orgnih.gov The synthesis of this amide has been achieved through methods such as the reaction of picolinic acid with p-anisidine (B42471). nih.gov

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | H₃O⁺, heat | 4-(4-Methoxyphenyl)picolinic acid |

| This compound | 1. NaOH, heat; 2. H₃O⁺ | 4-(4-Methoxyphenyl)picolinic acid |

Reduction to Primary Amines

The nitrile group is readily reduced to a primary amine, (4-(4-methoxyphenyl)pyridin-2-yl)methanamine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen anion. libretexts.orglibretexts.org

Reduction Reaction:

this compound + LiAlH₄

H₂O → (4-(4-Methoxyphenyl)pyridin-2-yl)methanamine

This reduction is a valuable method for converting alkyl halides into primary amines with an additional carbon atom, via a two-step sequence of nucleophilic substitution with a cyanide ion followed by reduction. libretexts.org

Conversions to Imidates and Amidoximes

The cyano group of picolinonitrile derivatives is a precursor for various other functional groups, including imidates and amidoximes. nih.gov These transformations expand the synthetic potential of this compound, providing access to a wider array of heterocyclic structures. For instance, 3-hydroxy-4-substituted picolinonitriles are recognized as valuable intermediates because their cyano group can be converted to these functionalities in a single step. nih.gov

Modifications of the Pyridine (B92270) Ring

The pyridine ring in this compound possesses distinct electronic properties that govern its reactivity towards electrophilic and nucleophilic reagents.

Substituent Effects on Electrophilic and Nucleophilic Reactivity

The reactivity of the pyridine ring is influenced by both the ring nitrogen and the substituents. The nitrogen atom is electron-withdrawing, which generally deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene (B151609). Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the C2 and C6 positions.

In this compound, two key substituents modulate this reactivity:

The 4-(4-Methoxyphenyl) group: The methoxy (B1213986) group (-OCH₃) on the phenyl ring is an electron-donating group. chemrxiv.org This property increases the electron density of the phenyl ring and, by extension, can influence the electronic character of the attached pyridine ring. Electron-donating groups on an aromatic ring generally increase its nucleophilicity. chemrxiv.org

The 2-Cyano group: The nitrile group (-CN) is strongly electron-withdrawing. This further deactivates the pyridine ring towards electrophilic attack while enhancing its susceptibility to nucleophilic attack.

Table 2: Influence of Substituents on Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Impact on Electrophilic Reactivity | Impact on Nucleophilic Reactivity |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | Electron-withdrawing | Deactivating | Activating (at C2, C4, C6) |

| Cyano Group | 2 | Electron-withdrawing | Deactivating | Activating |

Functionalization at Other Positions of the Pyridine Core

While the existing substituents direct reactivity, functionalization at other positions on the pyridine core is a key strategy for creating more complex derivatives. Methods exist for the selective functionalization of pyridines at positions distal to the nitrogen atom. digitellinc.com For a 2,4-disubstituted pyridine like this compound, the remaining open positions for substitution are C3, C5, and C6.

Given the electronic effects of the existing groups (electron-withdrawing nitrile at C2 and electron-donating phenyl at C4), the C3 and C5 positions are the most likely sites for further electrophilic substitution, although such reactions can be challenging. Nucleophilic substitution or displacement reactions would likely target the C6 position, which is activated by the ring nitrogen. For example, derivatives like N-alkyl-N-substituted phenylpyridin-2-amines have been synthesized from corresponding chloropyridines via aromatic nucleophilic substitution. nih.gov Furthermore, synthetic strategies have been developed for creating 2,3,4-trisubstituted pyridines, indicating that functionalization at the C3 position of a 2,4-disubstituted precursor is feasible. nih.gov

Late-stage functionalization techniques, such as those involving metalation and cross-coupling reactions, have also been developed to install substituents at various positions on the pyridine ring. nih.gov

Transformations Involving the Methoxyphenyl Moiety

The methoxyphenyl group in this compound presents two primary sites for chemical reactions: the methoxy group and the phenyl ring itself.

Reactions at the Methoxy Group (e.g., Demethylation)

Demethylation of the methoxy group to a hydroxyl group is a common and significant transformation. This reaction is often a key step in the synthesis of biologically active compounds or in modifying the electronic properties of the molecule.

One established method for demethylation of aryl methyl ethers is the use of pyridinium (B92312) hydrochloride in a melt. mdma.ch This approach has been successfully applied on a large scale for the demethylation of 4-methoxyphenylbutyric acid, demonstrating its viability for industrial applications. mdma.ch The reaction proceeds at high temperatures, typically between 180-210 °C, and affords the corresponding hydroxyphenyl derivative in high yield and purity. mdma.ch While this specific reaction has not been reported for this compound, the general applicability of this method to aryl methyl ethers suggests it could be a viable route.

Another approach involves enzymatic catalysis. For instance, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid. rsc.org This enzyme exhibits a strong preference for demethylating a methoxy group positioned para to a carboxyl group. rsc.org Although the substrate in this case is a benzoic acid derivative, the principle of enzymatic demethylation of a para-substituted methoxy group could potentially be extended to this compound.

The oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) by vanillyl-alcohol oxidase provides another example of a biocatalytic approach. nih.gov This reaction proceeds through the formation of a p-quinone methide intermediate. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the methoxyphenyl moiety is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, meaning it facilitates the substitution and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. leah4sci.comyoutube.com Since the para position is already occupied by the picolinonitrile substituent, electrophilic substitution would be expected to occur at the ortho positions (positions 3 and 5 of the phenyl ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com

Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. leah4sci.commasterorganicchemistry.com The active electrophile is the nitronium ion (NO2+). masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., chlorine, bromine) is achieved using the halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride. masterorganicchemistry.com

Sulfonation: This reaction involves the addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.com

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. masterorganicchemistry.com Friedel-Crafts alkylation introduces an alkyl group, while Friedel-Crafts acylation introduces an acyl group. Both reactions typically require a Lewis acid catalyst. masterorganicchemistry.com

The specific conditions and outcomes of these reactions on this compound would need to be determined experimentally, but the principles of electrophilic aromatic substitution provide a clear framework for predicting the likely products.

Cycloaddition Reactions (e.g., Inverse-Electron-Demand Diels-Alder Reactions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.orgyoutube.comlibretexts.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example. libretexts.org

Inverse-electron-demand Diels-Alder reactions involve the reaction of an electron-rich dienophile with an electron-poor diene. While this compound itself is not a typical diene or dienophile for this type of reaction, its pyridine ring can be modified to participate in such transformations. For example, functionalized 1,2,4-triazines can undergo inverse-electron-demand Diels-Alder reactions with enamines and alkenes to yield functionalized bipyridines and terpyridines. researchgate.net

Photochemical [4+4] cycloadditions are another class of cycloaddition reactions that can lead to the formation of eight-membered rings. wikipedia.org These reactions are initiated by light and are proposed to proceed through an excited state. wikipedia.org The dimerization of anthracene (B1667546) is a classic example. wikipedia.org The applicability of such reactions to this compound would depend on its photochemical properties and ability to form the necessary excited state intermediates.

Derivatization for Analytical and Characterization Purposes

Chemical derivatization is often employed to enhance the analytical properties of a molecule, particularly for techniques like mass spectrometry. spectroscopyonline.com

Enhancement of Detection Sensitivity in Mass Spectrometry

The primary goals of derivatization in mass spectrometry are to improve volatility, increase thermal stability, and enhance ionization efficiency, all of which can lead to increased detection sensitivity. spectroscopyonline.comyoutube.com

For a molecule like this compound, derivatization could target several functional groups. If the methoxy group is demethylated to a phenol, the resulting hydroxyl group can be derivatized. For instance, sulfonyl chlorides can be used to label phenolic hydroxyl groups, which can improve the sensitivity of detection in mass spectrometry. researchgate.net Silylation is another common derivatization technique for hydroxyl groups, where a silyl (B83357) group is introduced to increase volatility. youtube.com

If the nitrile group is modified, for example, to a carboxylic acid, derivatization strategies for organic acids could be employed. One such strategy involves using a high proton affinity tag, like N-(4-aminophenyl)piperidine, to significantly improve detection limits in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

The formation of cyclic derivatives, such as cyclic acetals, ketals, or boronates, is another approach to improve the chromatographic and mass spectral properties of di- and polyfunctional compounds. nih.gov The specific derivatization strategy for this compound or its derivatives would be chosen based on the analytical challenge and the desired outcome.

Facilitation of Chromatographic Separations (e.g., Diastereomeric Derivatization)

The inherent structure of this compound, while not a chiral molecule itself, presents a valuable scaffold that can be chemically transformed into a chiral derivatizing agent. Such agents are instrumental in the chromatographic separation of enantiomers. The principle behind this strategy, known as diastereomeric derivatization, involves reacting a racemic mixture with a single enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties and are thus inseparable on standard (achiral) chromatography columns, diastereomers possess distinct physical properties, allowing for their separation using conventional chromatographic techniques like High-Performance Liquid Chromatography (HPLC). chiralpedia.comkhanacademy.org

While direct derivatization using this compound for chromatographic separations is not extensively documented, a scientifically sound and practical approach involves the hydrolysis of its nitrile group. This transformation yields the corresponding carboxylic acid, 4-(4-methoxyphenyl)picolinic acid. This picolinic acid derivative can then serve as a versatile chiral derivatizing agent for resolving racemic mixtures of chiral alcohols and amines.

The general procedure for this derivatization involves coupling the 4-(4-methoxyphenyl)picolinic acid with the chiral analyte (e.g., a secondary alcohol) to form a diastereomeric ester. The resulting mixture of diastereomeric esters can then be separated and quantified using a standard achiral stationary phase in an HPLC system.

A study on the derivatization of secondary alcohols into picolinate (B1231196) esters for HPLC analysis has demonstrated the effectiveness of this approach. clockss.org The research compared the separation efficiency of picolinates with that of benzoates, a common derivatizing agent. The findings indicated that picolinate derivatives often exhibit greater retention factors and resolution on various commercially available chiral stationary phases (CSPs). clockss.org This suggests that derivatization with a picolinic acid derivative, such as one derived from this compound, could offer enhanced separation for challenging racemic mixtures.

The table below illustrates the potential chromatographic behavior based on findings for picolinate derivatives, showcasing the separation factors (α) and resolution (Rs) that could be achieved. An α value greater than 1 indicates separation, while an Rs value of 1.5 or greater signifies baseline (complete) separation.

| Analyte (Secondary Alcohol) | Derivatizing Agent | Chiral Stationary Phase | Mobile Phase (Hexane:i-PrOH) | Separation Factor (α) | Resolution (Rs) |

| 1-Phenylethanol | 4-(4-methoxyphenyl)picolinic acid (proposed) | Cellulose-based | 99:1 | >1.1 | >1.5 |

| 2-Butanol | 4-(4-methoxyphenyl)picolinic acid (proposed) | Amylose-based | 98:2 | >1.2 | >1.8 |

| 1-(2-Naphthyl)ethanol | 4-(4-methoxyphenyl)picolinic acid (proposed) | Cellulose-based | 95:5 | >1.3 | >2.0 |

This data is illustrative and based on published results for similar picolinate esters to demonstrate the potential efficacy of a 4-(4-methoxyphenyl)picolinic acid derivatizing agent. Actual results would require experimental verification.

The enhanced separation observed with picolinates is attributed to the presence of the nitrogen atom in the pyridine ring, which can engage in additional interactions, such as hydrogen bonding and dipole-dipole interactions, with the chiral stationary phase, thereby amplifying the differences in interaction energy between the diastereomers. clockss.org This makes the derivatization of racemic compounds into picolinate esters a powerful strategy for facilitating their chromatographic separation and enabling accurate enantiomeric excess determination.

Coordination Chemistry of Picolinonitrile Ligands, with Relevance to 4 4 Methoxyphenyl Picolinonitrile

Ligand Properties and Donor Atom Characteristics of Picolinonitrile Frameworks

Picolinonitrile frameworks are a class of heterocyclic ligands that possess two primary donor atoms: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. The lone pair of electrons on the pyridine nitrogen allows it to act as a strong sigma donor to a metal center. The nitrile group, with its triple bond, can also coordinate to a metal ion, typically in an end-on fashion through its nitrogen lone pair.

The bidentate nature of these ligands, utilizing both the pyridine and nitrile nitrogen atoms, allows for the formation of stable five-membered chelate rings with a metal ion. This chelate effect enhances the thermodynamic stability of the resulting complexes compared to those formed with monodentate ligands. The electronic properties of the picolinonitrile ligand can be readily tuned by introducing various substituents onto the pyridine ring. In the case of 4-(4-methoxyphenyl)picolinonitrile, the methoxyphenyl group at the 4-position of the pyridine ring is expected to influence the electronic properties of the ligand through inductive and resonance effects. The methoxy (B1213986) group is an electron-donating group, which would increase the electron density on the pyridine ring, potentially enhancing its donor strength and affecting the photophysical properties of its metal complexes.

Synthesis and Structural Characterization of Metal Complexes

Picolinonitrile and related picolinic acid-based ligands have been shown to coordinate with a wide range of transition metal ions, forming complexes with diverse structures and properties.

Cadmium(II): Cadmium(II) complexes with ligands containing pyridine and other nitrogen or oxygen donors are well-known. acs.org For example, Cd(II) has been shown to form complexes with N-picolinoyl-N'-2-furanthiocarbohydrazide. nih.gov Given its d¹⁰ electronic configuration, Cd(II) complexes are often diamagnetic and can exhibit luminescence, making them of interest for photophysical studies.

Copper(II): Copper(II) readily forms complexes with picolinic acid and its derivatives. researchgate.net These complexes often exhibit square planar or distorted octahedral geometries due to the Jahn-Teller effect associated with the d⁹ configuration of Cu(II). acs.org The coordination environment of copper(II) in these complexes can significantly impact their stability and reactivity. acs.org

Zinc(II): Zinc(II), with its d¹⁰ configuration, forms stable, often tetrahedral or octahedral, complexes with picolinate (B1231196) and related ligands. sigmaaldrich.combldpharm.com These complexes are typically colorless and diamagnetic. Phytochelatins, which contain cysteine residues, have been shown to bind Zn(II) with high affinity. nih.gov

Ruthenium(II): Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and photochemical properties. nih.govgoogle.com Ligands based on the picolinonitrile framework can be incorporated into Ru(II) complexes, where they can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are crucial for their luminescent and photocatalytic activities.

Iridium(II): While less common, iridium can also form complexes with picolinate-type ligands. Iridium complexes, particularly those of Ir(III), are well-known for their strong phosphorescence and are widely used in applications such as organic light-emitting diodes (OLEDs).

A summary of transition metal complexes with related picolinic acid ligands is presented below.

| Metal Ion | Example Ligand | Observed Geometry | Reference |

| Cu(II) | Pyridine-2-carboxylic acid {2-phenyl-1-[(pyridin-2-ylmethyl)-carbonyl]-ethyl}-amide | Square planar / Square-pyramidal | researchgate.net |

| Zn(II) | Picolinamide (B142947) | Not specified | sigmaaldrich.com |

| Cd(II) | N-picolinoyl-N '-2-furanthiocarbohydrazide | Not specified | nih.gov |

| Ru(II) | (E,E′)-4,4′-bisstyryl-2,2′-bipyridine | Octahedral | nih.gov |

| Fe(II), Co(II), Ni(II) | 4-picoline | Octahedral |

Picolinonitrile ligands can adopt several coordination modes. The most common is the bidentate N,N-chelation through the pyridine and nitrile nitrogen atoms, forming a stable five-membered ring. However, monodentate coordination through only the pyridine nitrogen is also possible, especially if the metal center is sterically hindered. In some cases, the nitrile group can act as a bridging ligand between two metal centers.

The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands. For hexacoordinate complexes, an octahedral geometry is typically observed. Tetracoordinate complexes can adopt either a square planar or tetrahedral geometry. The specific geometry can have a profound impact on the physical and chemical properties of the complex, including its color, magnetic properties, and reactivity. For instance, square-planar copper(II) complexes are common, while zinc(II) and cadmium(II) often favor tetrahedral or octahedral arrangements. acs.orgnih.gov

A suite of analytical techniques is employed to fully characterize newly synthesized metal complexes.

Elemental Analysis: This technique provides the empirical formula of the complex by determining the percentage composition of its constituent elements (C, H, N, etc.). This is a fundamental step in confirming the stoichiometry of the ligand and metal in the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic complexes (e.g., Zn(II), Cd(II)). Upon coordination to a metal, the chemical shifts of the ligand's protons and carbons will change, providing information about the binding site and the structure of the complex in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the nitrile group. The C≡N stretching frequency in the IR spectrum of the free picolinonitrile ligand will shift upon coordination to a metal ion. This shift is a diagnostic indicator of metal-nitrile bond formation.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. nih.gov This technique allows for the determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. For instance, the crystal structure of N-(4-methoxyphenyl)picolinamide shows that the molecule is nearly planar. nih.gov Powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of a bulk sample.

Photophysical Properties of Picolinonitrile-Metal Complexes

The incorporation of picolinonitrile ligands into metal complexes can give rise to interesting photophysical properties, such as luminescence. These properties are highly dependent on the nature of both the metal ion and the ligand.

Metal complexes containing ligands with extended π-systems, such as this compound, have the potential to exhibit luminescence. The photophysical properties are often governed by electronic transitions involving the metal d-orbitals and the ligand-based π and π* orbitals.

Phosphorescence: This emission occurs from a triplet excited state to the singlet ground state. Transition metal complexes, particularly those of heavy elements like ruthenium(II) and iridium(II), are well-known for their phosphorescence. nih.gov The strong spin-orbit coupling induced by the heavy metal facilitates intersystem crossing from the initially formed singlet excited state to a triplet state. The subsequent radiative decay from this triplet state results in long-lived emission. The energy and lifetime of the phosphorescence can be tuned by modifying the ligand structure.

The luminescent properties of these complexes make them promising candidates for applications in areas such as chemical sensors, bio-imaging, and light-emitting devices. The methoxyphenyl substituent on the picolinonitrile ligand is expected to play a significant role in modulating these photophysical properties.

Exploration of Coordination Compounds in Catalysis

Coordination compounds derived from picolinonitrile-type ligands have shown significant promise in various catalytic applications. The nitrogen atom of the pyridine ring and the nitrile group can both participate in coordinating to a metal center, creating a unique electronic environment that can facilitate catalytic transformations. The ability to systematically modify the ligand structure allows for the optimization of catalyst performance.

Copper complexes, in particular, have been extensively studied for their catalytic activity in a wide range of organic reactions. researchgate.net Copper can readily access multiple oxidation states (Cu⁰, Cu¹, Cu²⁺, and Cu³⁺), enabling it to participate in both one- and two-electron transfer processes. researchgate.net This versatility makes copper complexes with picolinonitrile-type ligands attractive candidates for various catalytic applications. For example, copper(I) complexes with tris(pyrazolyl)methane ligands have been successfully employed as precatalysts for the arylation of amides and aromatic thiols. nih.gov

The catalytic activity of such complexes is highly dependent on the ligand environment. In the context of this compound, the electronic properties of the methoxyphenyl group would likely influence the catalytic performance of its metal complexes. The electron-donating nature of the methoxy group could increase the electron density at the metal center, potentially enhancing its reactivity in certain catalytic cycles.

A notable area of application for related coordination compounds is in oxidation and reduction reactions. For instance, copper-based metal-organic frameworks (MOFs) have been shown to be efficient catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. nih.gov The catalytic process often involves the adsorption of reactants onto the catalyst surface, followed by a surface-mediated electron transfer. nih.gov Similarly, copper-based catalysts have been investigated for the dehydrogenation of ethanol (B145695) to acetaldehyde. nih.gov

The table below provides examples of catalytic applications of coordination compounds with ligands analogous to picolinonitrile.

| Metal Complex System | Catalytic Application | Key Findings | Reference |

| Copper(I) with tris(pyrazolyl)methane ligands | Arylation of amides and thiols | Good catalytic activity observed. | nih.gov |

| Copper-based MOF (Cu-BDC) | Reduction of 4-nitrophenol | Efficient catalysis via a Langmuir-Hinshelwood mechanism. | nih.gov |

| Copper phosphinate complexes on SiO₂ | Ethanol dehydrogenation | High selectivity towards acetaldehyde. | nih.gov |

| Binuclear Cu(II) and Zn(II) complexes | Hydrolysis of p-nitrophenyl picolinate | Efficient catalysis in micellar solution. | nih.gov |

While direct catalytic studies on this compound complexes are not yet prevalent in the literature, the existing research on related picolinonitrile and polypyridyl systems strongly suggests their potential as versatile catalysts. Future research in this area will likely focus on synthesizing and characterizing such complexes and evaluating their efficacy in a broad spectrum of organic transformations.

Advanced Applications in Chemical Science and Materials Research Excluding Prohibited Biological/clinical Aspects

Role as a Synthetic Building Block for Complex Organic Architectures

The reactivity of the nitrile group and the pyridine (B92270) ring in 4-(4-Methoxyphenyl)picolinonitrile makes it a versatile starting material for the synthesis of more complex molecules. Its utility as a synthetic building block is particularly evident in the construction of elaborate organic frameworks, including substituted pyridines and larger, multi-ring heterocyclic systems.

Precursors for Substituted Pyridines, Bipyridines, and Terpyridines

Substituted picolinonitriles, such as this compound, are recognized as valuable intermediates in the synthesis of polysubstituted pyridines. nih.gov The nitrile group can be subjected to a variety of chemical transformations to introduce different functional groups. For instance, a unique synthetic approach allows for the creation of 3-hydroxy-4-substituted picolinonitriles from isoxazolopyridine precursors. nih.gov This method is significant as it provides a pathway to 2,3,4-trisubstituted pyridines, which are prevalent in many biologically active molecules. nih.gov

While direct synthesis of bipyridines and terpyridines from this compound is not explicitly detailed in the available literature, the general strategies for constructing these larger systems often rely on the coupling of appropriately functionalized pyridine rings. nih.govresearchgate.net Methodologies such as the Kröhnke synthesis are employed for the preparation of functionalized terpyridines. orgsyn.org It is conceivable that this compound could be chemically modified to be a suitable precursor for such coupling reactions, thereby enabling access to novel bipyridine and terpyridine ligands with specific electronic and steric properties conferred by the 4-methoxyphenyl (B3050149) substituent.

Scaffolds for Novel Heterocyclic Compound Libraries

The concept of "privileged scaffolds" is central to modern medicinal chemistry and drug discovery, where certain molecular frameworks are known to interact with a variety of biological targets. lifechemicals.com Substituted pyridines represent one such class of privileged structures. By serving as a foundational scaffold, this compound offers the potential for the generation of diverse libraries of novel heterocyclic compounds. The presence of the methoxyphenyl group can influence the physicochemical properties, such as solubility and electronic character, of the resulting derivatives. The nitrile functionality provides a convenient handle for a wide array of chemical elaborations, allowing for the systematic introduction of different substituents and the exploration of the resulting chemical space for various applications.

Development of Chemosensors Based on Molecular Recognition Principles

Chemosensors are molecules designed to detect and signal the presence of specific analytes through a measurable response, such as a change in color or fluorescence. The electron-rich nature of the 4-methoxyphenyl group combined with the coordinating ability of the pyridine nitrogen in this compound suggests its potential as a platform for the design of novel chemosensors.

Fluorescence Quenching Mechanisms for Analyte Detection (e.g., Nitroaromatic Compounds)

Fluorescence quenching is a common mechanism employed in chemosensors, particularly for the detection of electron-deficient species like nitroaromatic compounds, which are often components of explosives. nih.govchemrxiv.orgresearchgate.netnih.gov This process typically involves the transfer of an electron from the excited state of the fluorescent sensor molecule (the fluorophore) to the analyte, a phenomenon known as photoinduced electron transfer (PET). researchgate.net The result is a decrease in the fluorescence intensity of the sensor upon binding with the analyte.

While there are no specific studies on chemosensors derived directly from this compound, the general principles are well-established with other fluorophores. For a chemosensor based on this scaffold, the pyridine ring could act as a binding site for an analyte, and the electronically-rich 4-methoxyphenyl group could enhance the electron-donating ability of the molecule in its excited state, potentially making it an effective fluorophore for PET-based sensing of nitroaromatics. The efficiency of quenching would depend on the relative energy levels of the sensor's molecular orbitals and those of the target analyte. researchgate.net

Assessment of Selectivity and Sensitivity in Chemical Sensing Applications

The performance of a chemosensor is critically evaluated based on its selectivity (the ability to detect a specific analyte in the presence of others) and its sensitivity (the lowest concentration of the analyte that can be reliably detected). For a hypothetical chemosensor based on this compound, achieving high selectivity would necessitate the design of a specific binding pocket that complements the size, shape, and electronic properties of the target analyte.

The sensitivity of a fluorescence-based sensor is related to the efficiency of the fluorescence quenching process. High sensitivity is often achieved with fluorophores that have a high quantum yield and a strong interaction with the analyte. The design of such sensors often involves a modular approach, where different components are synthetically combined to optimize both the recognition and signaling functions. While the potential exists, the development and characterization of a chemosensor from this compound would require dedicated research to establish its specific sensing capabilities.

Investigation in Functional Materials Science

Functional materials are designed to possess specific properties that enable them to perform a particular function. The structural and electronic attributes of this compound make it an interesting candidate as a building block for the creation of such materials.

Substituted pyridines and phenolic compounds are recognized as valuable building blocks for the assembly of functional materials due to their intrinsic properties like metal chelation, hydrogen bonding capabilities, and redox activity. mdpi.comnih.govresearchgate.net Materials derived from such precursors can exhibit synergistic effects with applications ranging from catalysis to biomedicine. nih.gov

Development of Luminescent and Fluorescent Materials

The investigation of novel organic molecules for applications in luminescent and fluorescent materials is a burgeoning area of chemical research. Within this field, nitrogen-containing heterocyclic compounds, such as substituted pyridines and picolinonitriles, have garnered significant attention due to their versatile photophysical properties. While direct and extensive research on the specific luminescent characteristics of this compound is not widely documented in publicly available literature, the properties of structurally analogous compounds provide valuable insights into its potential as a fluorescent material.

The core structure of this compound, which features a pyridine ring substituted with a methoxyphenyl group and a nitrile group, suggests the potential for interesting photophysical behavior. The methoxy (B1213986) group (-OCH3) is a well-known electron-donating group, while the nitrile group (-CN) and the pyridine nitrogen act as electron-withdrawing moieties. This electronic arrangement is a foundational characteristic of many fluorescent molecules.

Studies on multi-substituted pyridines have shown that the photophysical properties are often dominated by the pyridine core, with aryl substituents influencing the emission characteristics. For instance, certain amino-pyridines exhibit blue emission, with fluorescence quantum yields ranging from 0.07 to 0.16 in dichloromethane. nih.gov The presence of different substituents can modulate the emission wavelengths, leading to a tunable fluorescence output. nih.gov

Furthermore, research on related nicotinonitrile derivatives highlights the potential for these scaffolds in developing light-emitting materials. For example, some nicotinonitrile derivatives have been investigated as potential blue light-emitting materials, exhibiting good absorption and fluorescence properties. nih.gov The emission color of these compounds can be influenced by the nature and position of substituents on the pyridine and phenyl rings.

The photophysical properties of a selection of substituted pyridines and related compounds are summarized in the table below, illustrating the range of emission characteristics achievable with this class of molecules.

| Compound Name | Emission Color | Emission Wavelength (nm) | Solvent |

| 2-(benzylamino)-4-(4-chlorophenyl)-5-((4-methoxyphenyl)thio)nicotinonitrile | Blue | 460-487 | Dichloromethane |

| Amino-nicotinonitrile 13 (specific structure not fully detailed) | Yellow-Green | Not specified | Non-polar solvents |

This table is generated based on data from related compounds to infer the potential properties of this compound.

Given these findings for analogous structures, it is reasonable to hypothesize that this compound would exhibit fluorescence, likely in the blue to green region of the spectrum. The precise emission wavelength and quantum yield would be dependent on factors such as solvent polarity and the specific electronic interactions between the methoxyphenyl and picolinonitrile moieties. Further experimental investigation is required to fully characterize its luminescent and fluorescent properties.

Exploration in Push-Pull Fluorophore Systems

The architectural design of this compound, featuring an electron-donating methoxyphenyl group and an electron-withdrawing picolinonitrile unit, makes it a prime candidate for exploration within the realm of push-pull fluorophore systems. Push-pull molecules are characterized by an electron donor (D) and an electron acceptor (A) connected by a π-conjugated spacer (π). This D-π-A arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to their unique photophysical properties, including large Stokes shifts and high sensitivity to the surrounding environment. nih.gov

In the case of this compound, the methoxyphenyl group serves as the electron donor, while the electron-deficient pyridine ring, further activated by the cyano group, acts as the electron acceptor. The phenyl and pyridine rings themselves constitute the π-conjugated bridge. The presence of both an electron donor and an electron acceptor group allows for electronic delocalization within the π-conjugated system, often resulting in an intense absorption band in the visible region corresponding to the ICT. researchgate.net

The efficiency and characteristics of the ICT process in push-pull systems can be finely tuned by modifying the strength of the donor and acceptor groups, as well as the nature and length of the π-conjugated spacer. nih.gov For instance, the use of stronger electron acceptors has been shown to red-shift the UV-Vis absorption, indicating a more efficient ICT. researchgate.net The planar conformation of such molecules can also facilitate dense intermolecular packing in the solid state, which can enhance ICT capabilities. researchgate.net

While specific studies detailing the use of this compound as a push-pull fluorophore are limited, the principles governing this class of molecules are well-established. The table below outlines the fundamental components of a push-pull system, using this compound as a representative example.

| Component | Function | Example in this compound |

| Electron Donor (D) | Donates electron density upon excitation | 4-Methoxyphenyl group |

| π-Conjugated Spacer (π) | Facilitates electron delocalization | Phenyl and Pyridine rings |

| Electron Acceptor (A) | Accepts electron density | Picolinonitrile moiety |

This table illustrates the conceptual breakdown of this compound as a push-pull system.

The development of novel push-pull chromophores based on scaffolds like quinoxalinone has demonstrated that the position of the electron-donor group can drastically influence absorption and emission intensities, as well as solvatochromic behavior. rsc.org This highlights the importance of precise structural control in designing effective push-pull fluorophores. The investigation of this compound and its derivatives in this context could lead to the development of new materials with tailored photophysical properties for advanced applications in sensors and optoelectronics.

Q & A

Q. What are the standard synthetic routes for 4-(4-Methoxyphenyl)picolinonitrile, and how can reaction conditions be optimized?

A common approach involves coupling reactions between picolinonitrile precursors and methoxyphenyl derivatives. For example, malononitrile derivatives can be synthesized via base-mediated reactions (e.g., K₂CO₃) with 4-methoxyphenyl ketones under reflux conditions, followed by purification using silica gel chromatography . Optimization includes adjusting reaction time, temperature, and catalyst loading. Yield improvements may require inert atmospheres or microwave-assisted synthesis.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- NMR Spectroscopy : For structural confirmation of the methoxyphenyl and nitrile groups. Compare chemical shifts with related compounds (e.g., 4-hydroxymethylpicolinonitrile δH ~8.6–7.2 ppm for aromatic protons) .

- HPLC/MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₁N₂O) .

- X-ray Crystallography : Resolve bond lengths/angles (e.g., C≡N ~1.14 Å, C-O ~1.36 Å) and intermolecular interactions (e.g., C–H···N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Comparative Analysis : Benchmark against structurally validated analogs (e.g., 4-formylpicolinonitrile) .

- Computational Modeling : Use DFT calculations to predict spectra (e.g., Gaussian09 with B3LYP/6-31G*) and validate experimental observations .

- Standardized Protocols : Repeat synthesis/purification under controlled conditions (e.g., anhydrous solvents, inert gas) .

Q. What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps (e.g., Suzuki-Miyaura with boronic esters like 4-(dioxaborolan-2-yl)picolinonitrile) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nitrile group reactivity.

- Microwave Assistance : Reduce reaction time (e.g., 2 hrs vs. 24 hrs) and improve yields by ~15% .

Q. How does the electronic nature of the 4-methoxyphenyl group influence the reactivity of picolinonitrile derivatives in cross-coupling reactions?

The electron-donating methoxy group (-OCH₃) activates the phenyl ring toward electrophilic substitution, enhancing reactivity in:

- Buchwald-Hartwig Amination : Improved coupling with aryl halides due to increased electron density .

- Suzuki Reactions : Boronic ester derivatives (e.g., 4-(dioxaborolan-2-yl)picolinonitrile) show higher stability and regioselectivity .

Q. What in vitro models are suitable for assessing the biological activity of this compound, and how should controls be designed?

- Enzyme Assays : Screen for kinase/receptor inhibition (e.g., tyrosine kinases) using ATP-competitive binding assays. Include positive controls (e.g., staurosporine) and vehicle-only blanks .

- Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) with cytotoxicity assays (MTT/CellTiter-Glo). Validate with structurally similar analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.